2-Fluoro-4-(trifluoromethyl)nicotinaldehyde
Overview
Description
2-Fluoro-4-(trifluoromethyl)nicotinaldehyde is a fluorinated heterocyclic compound that belongs to the class of nicotinaldehydes. This compound is characterized by the presence of both a fluorine atom and a trifluoromethyl group attached to the nicotinaldehyde core. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and biological properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of fluorinated building blocks, such as 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, which undergoes a series of reactions to introduce the desired functional groups . The reaction conditions often include the use of bases like potassium carbonate (K₂CO₃) to induce fluoride displacement and subsequent hydrolysis with potassium hydroxide (KOH) to form the final product .
Industrial Production Methods
Industrial production of 2-Fluoro-4-(trifluoromethyl)nicotinaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the availability of high-purity fluorinated starting materials and advanced purification techniques ensures the production of high-quality this compound for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(trifluoromethyl)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu)
Major Products
Oxidation: 2-Fluoro-4-(trifluoromethyl)nicotinic acid.
Reduction: 2-Fluoro-4-(trifluoromethyl)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Fluoro-4-(trifluoromethyl)nicotinaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trifluoromethyl)nicotinaldehyde is largely dependent on its chemical structure. The presence of fluorine atoms and the trifluoromethyl group can influence the compound’s reactivity and interaction with biological targets. These functional groups can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific molecular targets, such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)nicotinic acid
- 2-Fluoro-4-(trifluoromethyl)nicotinyl alcohol
- 2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2-Fluoro-4-(trifluoromethyl)nicotinaldehyde is unique due to the combination of its fluorine atoms and trifluoromethyl group, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO/c8-6-4(3-13)5(1-2-12-6)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUCKYJROIFLCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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